molecular formula C8H7Cl2FN2O3 B7971500 6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate

6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate

Cat. No.: B7971500
M. Wt: 269.05 g/mol
InChI Key: LAVSCTAUKJTUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate is a halogenated imidazopyridine derivative with a carboxylic acid functional group. Its molecular formula is C₈H₅ClF₂N₂O₂·HCl·H₂O, combining chlorine and fluorine substituents at positions 6 and 3, respectively. The hydrochloride hydrate form enhances its stability and solubility for pharmaceutical applications, making it a candidate for drug discovery, particularly in kinase inhibition or antimicrobial research .

Properties

IUPAC Name

6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O2.ClH.H2O/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4;;/h1-3H,(H,13,14);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVSCTAUKJTUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)F)C(=O)O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method leverages bromopyruvic acid as a bifunctional reagent to simultaneously form the imidazo[1,2-a]pyridine ring and introduce the carboxylic acid group. The process is adapted from continuous flow synthesis techniques for analogous imidazo[1,2-a]pyridine-2-carboxylic acids.

Steps:

  • Reactants:

    • 2-Amino-5-chloro-3-fluoropyridine (1.0 equiv)

    • Bromopyruvic acid (1.2 equiv)

    • p-Toluenesulfonic acid (PTSA, 0.25 equiv) in DMF.

  • Conditions:

    • Temperature: 125°C

    • Residence time: 10–20 minutes (continuous flow microreactor).

    • Pressure: 4.0 bar.

  • Workup:

    • Reaction mixture is quenched in ice-water.

    • Crude product extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄.

    • Recrystallized from ethanol/hexane (1:2) to yield 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.

  • Salt Formation:

    • Dissolve free acid in HCl-saturated ethanol.

    • Evaporate under reduced pressure to obtain hydrochloride hydrate.

Yield: 68–76% (acid), >90% after salt formation.

Oxidation of a Methyl Precursor

Reaction Overview

This two-step approach involves cyclization to install a methyl group at position 2, followed by oxidation to the carboxylic acid. The method is inspired by the oxidation of 6-chloro-3-fluoro-2-methylpyridine to its carboxylic acid derivative.

Steps:

  • Cyclization:

    • React 2-amino-5-chloro-3-fluoropyridine with bromoacetonitrile (1.5 equiv) in DMF.

    • Base: NaHCO₃ (2.0 equiv) at 130–140°C for 15 hours.

    • Isolate 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carbonitrile.

  • Hydrolysis:

    • Reflux nitrile intermediate in 6M HCl for 8–12 hours.

    • Neutralize with NaOH to precipitate carboxylic acid.

  • Oxidation (Alternative):

    • For methyl intermediates, use K₂Cr₂O₇ (1.2 equiv) in H₂SO₄ with Na₂WO₄·2H₂O (5 mol%) and 18-crown-6 (2 mol%) at 105°C for 6 hours.

Yield:

StepYield (%)
Cyclization72–78
Hydrolysis85–92

Ester Hydrolysis Route

Reaction Overview

This method employs ethyl bromoacetate to introduce an ester group, which is later hydrolyzed to the carboxylic acid. The approach is validated by the synthesis of 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid.

Steps:

  • Cyclization:

    • React 2-amino-5-chloro-3-fluoropyridine with ethyl bromoacetate (1.2 equiv) in DMF.

    • Base: NaHCO₃ (2.0 equiv) at 130–140°C for 10 hours.

    • Isolate ethyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

  • Hydrolysis:

    • Reflux ester intermediate with NaOH (3.0 equiv) in methanol/water (1:1) for 2 hours.

    • Acidify with HCl to precipitate carboxylic acid.

Yield:

StepYield (%)
Cyclization65–70
Hydrolysis80–86

Comparative Analysis of Methods

ParameterCyclocondensationMethyl OxidationEster Hydrolysis
Starting Material CostModerateLowModerate
Reaction Time10–20 min6–12 hours10–12 hours
Overall Yield (%)68–7672–8565–70
ScalabilityHigh (flow reactor)ModerateModerate
Purity (HPLC)>98%>95%>97%

Critical Considerations

  • Regioselectivity: The position of chloro (C6) and fluoro (C3) substituents is controlled by the starting 2-aminopyridine’s substitution pattern. Direct synthesis of 2-amino-5-chloro-3-fluoropyridine may require multi-step halogenation.

  • Salt Formation: Hydrochloride hydrate is obtained by dissolving the free acid in HCl/ethanol, followed by solvent evaporation. Hydrate stability depends on storage conditions (2–8°C, desiccated).

  • Green Chemistry: Continuous flow methods reduce waste and improve reproducibility compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo-pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Studies

  • Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications in the imidazo structure can lead to enhanced activity against specific cancer types, suggesting that this compound may serve as a scaffold for developing new anticancer agents .

Synthetic Methodologies

The compound can be synthesized through various chemical reactions involving imidazole derivatives. It serves as a versatile building block in organic synthesis.

Synthetic Pathways

  • Pyridine Synthesis : The synthesis often involves the reaction of substituted pyridine derivatives with halogenated compounds under controlled conditions to yield the desired imidazo structure.
Reaction TypeReagentsConditionsYield
HalogenationImidazole + ChlorineRoom TemperatureVariable
CarboxylationPyridine Derivative + CO2High PressureHigh

The biological profile of 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate includes antimicrobial and anti-inflammatory properties.

Biological Studies

  • Antimicrobial Effects : Preliminary studies have demonstrated that this compound exhibits inhibitory effects against certain bacterial strains, indicating its potential use in developing antimicrobial agents .

Drug Discovery

In the context of drug discovery, this compound is being evaluated for its ability to modulate specific biological pathways associated with disease states.

Target Identification

  • Compounds like 6-chloro-3-fluoroimidazo[1,2-a]pyridine derivatives are screened for their ability to bind to target proteins implicated in diseases such as cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs include halogenated imidazopyridine derivatives with variations in substituent positions, halogens, or additional functional groups. Below is a detailed comparison:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate Cl (C6), F (C3), COOH (C2), HCl, H₂O C₈H₅ClF₂N₂O₂·HCl·H₂O ~284.60 (anhydrous base) Enhanced solubility due to hydrate; halogenated for bioactivity Pharmaceutical intermediate
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate Cl (C8), CF₃ (C6), COOH (C2), H₂O C₉H₆ClF₃N₂O₃ 282.60 High lipophilicity from CF₃ group; moderate aqueous solubility Kinase inhibitor research
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate Cl (C6), COOH (C3), H₂O C₈H₅ClN₂O₂·H₂O 214.60 Slightly water-soluble; stable under recommended storage Anticancer agent intermediate
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride Br (C6), F (C3), COOH (C2), HCl C₈H₅BrClFN₂O₂ 295.49 Bromine enhances electrophilicity; requires cold storage (2–8°C) Proteomics and medicinal chemistry
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate (JT-8283) COOH (C2), HCl, H₂O C₈H₆N₂O₂·HCl·H₂O ~228.06 Lacks halogen substituents; lower molecular weight Generic drug synthesis

Key Research Findings

Bioactivity Modulation: Fluorine and chlorine substituents at positions 3 and 6 (as in the target compound) improve metabolic stability and target binding affinity compared to non-halogenated analogs like JT-8283 . The trifluoromethyl group in 8-chloro-6-CF₃ derivatives increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

Synthetic Accessibility :

  • The target compound is synthesized via multi-step routes involving cyclization (e.g., using 1,3-dichloroacetone) followed by halogenation and carboxylation .
  • Brominated analogs (e.g., 6-bromo-3-fluoro) require palladium-catalyzed cross-coupling, which complicates scalability compared to chlorinated derivatives .

Stability and Solubility :

  • Hydrate forms (e.g., 6-chloro-3-carboxylic acid hydrate) exhibit superior stability over anhydrous forms, with slight water solubility (0.1–1 mg/mL) .
  • Hydrochloride salts (e.g., target compound) enhance solubility in polar solvents, critical for in vitro assays .

Pharmacological Potential

  • Antiproliferative Activity : Hydrazone derivatives of imidazopyridines show efficacy against lung and pancreatic cancer cell lines (IC₅₀ = 2–10 μM) .
  • Antimicrobial Properties : Chlorinated imidazopyridines inhibit bacterial enzymes like DNA gyrase, with MIC values < 1 μg/mL against E. coli .

Biological Activity

6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate (CAS Number: 937600-35-6) is a heterocyclic compound with significant biological and pharmacological activities. This compound is characterized by the presence of both chlorine and fluorine substituents on an imidazo[1,2-a]pyridine core, which enhances its reactivity and potential therapeutic applications.

The biological activity of 6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid primarily involves its interaction with various biological macromolecules and cellular processes:

  • Target Interactions : This compound is known to interact with specific enzymes and receptors, making it a valuable building block in medicinal chemistry for synthesizing pharmaceutical compounds targeting these biomolecules.
  • pH Sensing : The compound functions as a pH probe, indicating its ability to interact with hydrogen ions. It has been utilized for real-time imaging of pH changes in cellular environments, particularly in yeast models.
  • Biochemical Pathways : It has demonstrated involvement in detecting ions such as Cu²⁺ and Hg²⁺, highlighting its role in various biochemical pathways related to ion sensing and cellular signaling.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Ion DetectionFunctions as a sensor for metal ions
pH MonitoringUsed for monitoring pH changes in biological systems
Antimicrobial ActivityExhibits potential antifungal properties

Case Studies

Research has highlighted the compound's potential applications in various fields:

  • Antimicrobial Studies : Preliminary studies indicate that 6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid exhibits antifungal activity against Poria placenta, suggesting its utility in developing antifungal agents .
  • Pharmaceutical Development : As a synthetic intermediate, this compound has been used to create derivatives that target specific receptors involved in disease mechanisms, showcasing its versatility in drug design .
  • Material Science Applications : Its unique chemical properties have led to applications in developing novel materials with specific electronic or optical properties, further expanding its utility beyond traditional medicinal chemistry.

Research Findings

Recent studies have focused on the synthesis and structural characteristics of related compounds, emphasizing the significance of substituent effects on biological activity:

  • Synthesis Methods : The synthesis typically involves cyclization reactions under controlled conditions, often utilizing solvents like acetonitrile and catalysts to enhance yield and purity. The presence of chlorine and fluorine is crucial for the compound's reactivity and biological interactions.
  • Comparative Analysis : Compared to similar compounds like 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, the unique combination of chlorine and fluorine in this compound significantly influences its chemical behavior and biological efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives?

  • Methodological Answer : Synthesis typically involves cyclocondensation of halogenated precursors (e.g., 3-amino-6-chloropyridazine derivatives) with ketones or aldehydes under reflux conditions. For example, cyclocondensation in 1,2-dimethoxyethane followed by nitration or halogenation steps can introduce fluorine or chlorine substituents . Purification requires recrystallization or column chromatography due to hygroscopic properties of the hydrochloride hydrate form .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray diffraction (for crystalline forms). Pay attention to hydrate stability by performing thermogravimetric analysis (TGA) to detect water loss at specific temperatures .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : The compound’s hydrochloride hydrate form is sensitive to humidity and temperature. Store desiccated at −20°C under inert gas (e.g., argon). Pre-dry solvents in reactions to avoid unintended hydrolysis of the imidazo[1,2-a]pyridine core .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model reaction intermediates and transition states. For example, ICReDD’s approach combines quantum chemical calculations with experimental data to predict nitration or fluorination regioselectivity, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reactivity data between experimental and computational models?

  • Methodological Answer : Use iterative feedback loops: (1) Validate computational predictions (e.g., Fukui indices for electrophilic substitution sites) with small-scale experiments. (2) Adjust solvent effects or catalyst loadings in simulations to align with empirical observations. This method is critical for halogenation reactions where steric hindrance may deviate from idealized models .

Q. How can experimental design (DoE) improve yield in multi-step syntheses?

  • Methodological Answer : Apply fractional factorial design to screen variables (temperature, solvent polarity, stoichiometry). For example, a 2⁴⁻¹ design can identify critical factors in cyclocondensation and subsequent chlorination steps, optimizing reaction time and reducing byproducts .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The chloro and fluoro substituents act as directing groups in palladium-catalyzed couplings. Use kinetic isotope effects (KIE) and Hammett plots to elucidate whether electron-withdrawing groups accelerate oxidative addition or transmetallation steps. Monitor intermediates via in-situ IR or LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.